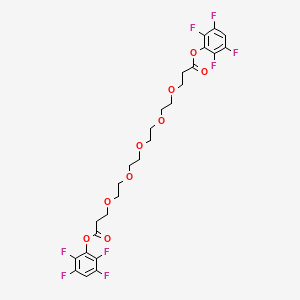

Tfp-peg5-tfp

Description

BenchChem offers high-quality Tfp-peg5-tfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tfp-peg5-tfp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H26F8O9 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |

InChI Key |

JGACAWVRXRRXTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Application of Homobifunctional TFP-PEG5-TFP: A Next-Generation Crosslinker for Advanced Bioconjugation

Executive Summary

In the development of antibody-drug conjugates (ADCs), bispecifics, and engineered protein complexes, the choice of crosslinker dictates the stability, yield, and homogeneity of the final product. While N-hydroxysuccinimide (NHS) esters have historically served as the default amine-reactive moieties, their susceptibility to rapid aqueous hydrolysis severely limits their operational window. This technical guide details the synthesis, chemical logic, and application of TFP-PEG5-TFP (Tetrafluorophenyl-PEG5-Tetrafluorophenyl), a homobifunctional crosslinker that leverages 2,3,5,6-tetrafluorophenyl esters to achieve superior hydrolytic stability and amidation efficiency.

Mechanistic Rationale: The Shift from NHS to TFP Esters

The fundamental challenge in amine-targeted bioconjugation is the competing reaction between the primary amine (amidation) and water (hydrolysis). NHS esters exhibit a half-life of mere minutes at pH 8.0, forcing researchers to use massive molar excesses of crosslinker, which often leads to off-target aggregation and difficult purification.

By replacing the NHS leaving group with a 2,3,5,6-tetrafluorophenol (TFP) moiety, the crosslinker gains significant resistance to spontaneous hydrolysis during conjugation reactions[1]. The electron-withdrawing fluorine atoms lower the pKa of the leaving group to ~5.3, ensuring it remains an excellent leaving group for nucleophilic acyl substitution, while the steric and electronic environment of the fluorinated ring shields the ester carbonyl from premature attack by water. TFP esters consistently display longer half-lives than NHS esters across a wide range of pH values, particularly in the optimal amine-coupling range of pH 7.5–8.5[2]. Furthermore, the inclusion of a monodisperse PEG5 spacer imparts critical aqueous solubility to the highly hydrophobic TFP end-groups and prevents the precipitation of the resulting protein conjugates[3].

Quantitative Data: TFP vs. NHS Ester Reactivity

The following table summarizes the comparative metrics that justify the transition to TFP-based crosslinkers.

| Parameter | TFP Ester | NHS Ester |

| Optimal Conjugation pH | 7.5 – 8.5 | 7.0 – 7.5 |

| Hydrolysis Half-Life (pH 8.0) | > 2 hours | < 20 minutes |

| Amidation Efficiency | High | Moderate to High |

| Leaving Group pKa | ~5.3 (Tetrafluorophenol) | ~7.8 (N-Hydroxysuccinimide) |

| Storage Stability | Excellent (Moisture resistant) | Moderate (Prone to degradation) |

Synthesis Strategy and Chemical Logic

The synthesis of TFP-PEG5-TFP relies on the bis-activation of a PEG5-dicarboxylic acid precursor. The choice of coupling agent is the most critical parameter for success.

Causality in Reagent Selection: While N,N'-Dicyclohexylcarbodiimide (DCC) is a ubiquitous coupling agent, it generates dicyclohexylurea (DCU) as a byproduct. DCU is highly insoluble in most organic solvents and is notoriously difficult to separate from PEGylated compounds, often requiring repetitive, yield-destroying filtrations. To build a self-validating and highly pure system, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP) . EDC produces a water-soluble urea derivative that is easily and completely partitioned into the aqueous phase during a standard liquid-liquid extraction workup[4].

Workflow for the EDC/DMAP-mediated synthesis of homobifunctional TFP-PEG5-TFP.

Experimental Protocol: Synthesis of TFP-PEG5-TFP

Materials & Reagents

-

PEG5-dicarboxylic acid (1.0 eq)

-

2,3,5,6-Tetrafluorophenol (TFP-OH) (2.5 eq)

-

EDC·HCl (3.0 eq)

-

DMAP (0.2 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Reaction Setup: Dissolve PEG5-dicarboxylic acid (1.0 eq) and TFP-OH (2.5 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Note: Temperature control is essential to manage the initial exothermic activation and prevent degradation of the PEG chain.

-

Catalysis & Coupling: Add DMAP (0.2 eq) to the chilled solution, followed by the portion-wise addition of EDC·HCl (3.0 eq) over 15 minutes.

-

Propagation: Allow the reaction to stir at 0 °C for 1 hour. Remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 16 hours to ensure complete bis-esterification.

-

Aqueous Workup: Quench the reaction by adding an equal volume of deionized water. Transfer to a separatory funnel and wash the organic (DCM) layer successively with:

-

0.1 M HCl (removes DMAP and unreacted EDC).

-

Saturated aqueous NaHCO₃ (removes unreacted PEG-diacid and excess TFP-OH).

-

Saturated NaCl (brine) to remove residual water.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate. The highly pure TFP-PEG5-TFP will elute as a viscous, slightly yellow oil. Store desiccated at -20 °C.

Application Protocol: Homobifunctional Protein Crosslinking

Because TFP-PEG5-TFP is homobifunctional, crosslinking two different proteins (Protein A and Protein B) requires a controlled, two-step addition to prevent the formation of Protein A-Protein A homodimers.

Step-by-Step Methodology

-

Buffer Preparation: Dialyze both Protein A and Protein B into a conjugation buffer consisting of 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0. Causality: Amine unprotonation is favored at pH 8.0, and TFP esters resist hydrolysis at this pH far better than NHS esters, allowing for a highly efficient reaction[2].

-

Crosslinker Solubilization: Dissolve TFP-PEG5-TFP in anhydrous DMSO to create a 10 mM stock solution. Causality: The dual TFP end-groups are highly hydrophobic; a dry organic co-solvent ensures complete dissolution before introduction to the aqueous protein environment.

-

First-Arm Conjugation (Activation): Add a 10-fold molar excess of the TFP-PEG5-TFP stock to Protein A. Incubate for 30 minutes at room temperature.

-

Desalting: Immediately process the reaction mixture through a Zeba™ spin desalting column (equilibrated with conjugation buffer) to remove unreacted crosslinker. This step is mandatory to prevent the free crosslinker from reacting with Protein B in the next step.

-

Second-Arm Conjugation (Crosslinking): Mix the activated Protein A (now bearing reactive TFP-PEG5 arms) with a 2-fold molar excess of Protein B. Incubate for 2 hours at room temperature.

-

Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any remaining unreacted TFP esters.

Mechanism of protein-protein crosslinking utilizing the TFP-PEG5-TFP reagent.

References

-

RSC Publishing. "Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles." MedChemComm.[Link]

-

EJNMMI Radiopharmacy and Chemistry. "Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP." SpringerOpen.[Link]

Sources

Advanced Bioconjugation: The Mechanistic and Practical Superiority of Tetrafluorophenyl (TFP) Esters

Executive Summary

In the rapidly evolving fields of biotherapeutics, targeted molecular imaging, and spatial biology, the precise and reproducible conjugation of payloads to biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have served as the default amine-reactive crosslinkers. However, their inherent susceptibility to rapid spontaneous hydrolysis in aqueous environments frequently compromises labeling efficiency and batch-to-batch reproducibility.

Tetrafluorophenyl (TFP) esters have emerged as a highly robust, structurally superior alternative. By offering identical amide-bond formation with vastly enhanced hydrolytic stability, TFP esters allow for longer reaction windows, higher degrees of labeling, and successful conjugations under the stringent basic conditions required for specialized applications like radiochemistry. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for deploying TFP esters in advanced bioconjugation workflows.

Mechanistic Causality: Why TFP Esters Outperform NHS Esters

To rationally design a bioconjugation protocol, one must understand the competing kinetic pathways inherent to activated esters: aminolysis (the productive formation of an amide bond) versus hydrolysis (the destructive cleavage by water).

The superiority of TFP esters is rooted in the unique electronic structure of the 2,3,5,6-tetrafluorophenol leaving group. The four highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack by primary amines[1]. Simultaneously, the low pKa of the tetrafluorophenol leaving group ( ≈ 5.3) makes it an excellent leaving group once the tetrahedral intermediate is formed.

Crucially, TFP esters demonstrate a remarkable 2[2]. While NHS esters rapidly degrade in basic buffers, TFP esters maintain their structural integrity for several hours, often exhibiting a 3 under slightly basic conditions[3],[4]. This extended stability window allows the slower aminolysis reactions (especially on sterically hindered protein residues) to proceed to completion.

Caption: Reaction logic of TFP esters: Productive aminolysis vs. destructive hydrolysis pathways.

Quantitative Data: TFP vs. NHS Ester Kinetics

The decision to transition from NHS to TFP esters is supported by comparative kinetic data. The table below synthesizes the physicochemical differences that dictate their performance in bioconjugation workflows.

| Property | N-Hydroxysuccinimide (NHS) Ester | Tetrafluorophenyl (TFP) Ester |

| Leaving Group pKa | ~6.0 | ~5.3 |

| Hydrolytic Half-Life (pH 8.0) | ~37 minutes | ~2.5 to 4 hours (up to 10x longer) |

| Optimal Conjugation pH | 7.2 – 8.2 | 7.5 – 9.0 |

| Reactivity Profile | High aminolysis, high hydrolysis | High aminolysis, low hydrolysis |

| Storage Stability (Solution) | Poor (degrades rapidly in aqueous) | 5[5],[6] |

Note: Hydrolysis rates can be empirically determined and compared using UV-Vis spectrophotometry by monitoring the release of N-hydroxysuccinimide (260 nm) versus 7[7].

Self-Validating Experimental Methodology

A protocol is only as reliable as its built-in validation mechanisms. The following step-by-step methodology for labeling a monoclonal antibody or protein with a TFP-functionalized payload (e.g., TFP-PEG-DBCO or a fluorescent dye) is designed as a self-validating system.

Caption: Self-validating experimental workflow for TFP ester bioconjugation.

Step 1: Biomolecule Preparation and Buffer Exchange

-

Action: Prepare the target protein at a high concentration (1–5 mg/mL) in an amine-free buffer, such as 0.1 M sodium bicarbonate or Phosphate-Buffered Saline (PBS),1[1],[8].

-

Causality: The ϵ -amino groups of lysine residues have a pKa of ~10.5. A pH of 8.3–9.0 ensures a sufficient fraction of these amines are deprotonated and nucleophilic. Amine-free buffers are mandatory to prevent competitive aminolysis from the buffer itself.

-

Validation Checkpoint: Measure the pre-reaction protein concentration via A280 nm using a UV-Vis spectrophotometer to ensure accurate stoichiometric calculations.

Step 2: Reagent Solvation

-

Action: Immediately before use, dissolve the TFP ester reagent in anhydrous, high-quality DMSO or DMF to a 8[8],[9].

-

Causality: While TFP esters are more stable than NHS esters, they are still susceptible to hydrolysis. Anhydrous organic solvents prevent premature degradation of the stock solution.

Step 3: The Conjugation Reaction

-

Action: Add a1 of the TFP ester to the protein solution[1]. Ensure the final organic solvent concentration remains below 5-10% (v/v) to prevent protein denaturation. Incubate at room temperature for 1 to 2 hours with gentle agitation.

-

Causality: The molar excess drives the pseudo-first-order aminolysis reaction to completion. The 1-2 hour window is optimal because TFP esters remain 6 throughout this period at basic pH, far outlasting succinimidyl esters[6].

Step 4: Reaction Quenching

-

Action: Add a quenching buffer (e.g., 9 or Glycine, pH 8.0) and incubate for 15 minutes[9].

-

Causality: Tris and Glycine contain highly reactive primary amines. Flooding the system with these amines rapidly consumes any residual TFP ester, preventing off-target crosslinking or continued labeling during the purification phase.

Step 5: Purification and Validation

-

Action: Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the tetrafluorophenol leaving group, quenched byproducts, and organic solvents.

-

Causality & Validation: SEC separates molecules by hydrodynamic radius. The high-molecular-weight protein conjugate elutes first, while the low-molecular-weight tetrafluorophenol is retained.

-

Validation Checkpoint: For fluorescent TFP esters, calculate the Degree of Labeling (DOL) using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (protein) and the dye's maximum absorbance wavelength.

Advanced Applications: Radiopharmaceutical Development

Beyond standard fluorescence labeling, TFP esters have revolutionized the synthesis of diagnostic radiopharmaceuticals. In Positron Emission Tomography (PET) imaging, the short half-life of fluorine-18 (110 minutes) demands rapid, high-yield radiolabeling.

Traditional NHS-based prosthetic groups often fail under the basic conditions required for radiofluorination due to rapid hydrolysis. Conversely, TFP-based prosthetic groups (such as[18F]F-Py-TFP or TFIB) maintain their structural integrity under basic conditions. This10 enables efficient, high-yielding conjugation to peptides and antibodies for targeted molecular imaging, validating TFP as the superior leaving group for complex drug development pipelines[4],[10].

References

-

Tetrafluorophenyl esters - Grokipedia: Bioconjugation and Labeling. Grokipedia. 1

-

BP Fluor 594 TFP Ester. BroadPharm. 2

-

An In-depth Technical Guide to TFP and NHS Ester Reactivity in Bioconjugation. BenchChem. 7

-

MB 660R TFP Ester. Vector Labs. 5

-

A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer... ResearchGate. 3

-

EZ-Link™ TFP Ester-PEG4-DBCO... Thermo Fisher Scientific. 8

-

DBCO-PEG5-TFP Ester. AWS. 9

-

Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum. Thermo Fisher Scientific. 6

-

Unveiling the chemistry of antibody conjugation for enhanced PET imaging. . 4

-

Development and Preliminary Evaluation of TFIB... PMC. 10

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unict.it [iris.unict.it]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]

solubility of TFP-PEG5-TFP in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of TFP-PEG5-TFP in Aqueous and Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of TFP-PEG5-TFP, a homobifunctional crosslinker extensively utilized in bioconjugation, drug delivery, and materials science. We delve into the molecular determinants of its solubility in both aqueous and organic media, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of TFP-PEG5-TFP in their applications.

Introduction to TFP-PEG5-TFP: A Chemist's Perspective

TFP-PEG5-TFP is a polyethylene glycol (PEG) based crosslinker featuring a central five-unit PEG spacer flanked by two 2,3,5,6-tetrafluorophenyl (TFP) ester functional groups. This molecular architecture imparts a unique set of properties that are critical to its function in bioconjugation. The PEG component, being hydrophilic, significantly enhances the water solubility of the molecule.[1][2][3][4][5] In contrast, the TFP esters are hydrophobic and serve as highly reactive moieties for covalent bond formation with primary amines.[6][7][8]

The strategic inclusion of TFP esters, as opposed to the more common N-hydroxysuccinimide (NHS) esters, offers a distinct advantage in aqueous environments. TFP esters exhibit greater resistance to hydrolysis, particularly at the neutral to slightly basic pH conditions (pH 7-9) typically employed for amine conjugation.[7][9][10][11] This enhanced stability minimizes the competing side reaction of ester hydrolysis, leading to higher conjugation efficiencies.[9][12]

Solubility Profile of TFP-PEG5-TFP

The solubility of TFP-PEG5-TFP is a tale of two parts: the hydrophilic PEG core and the hydrophobic TFP ends. This duality governs its behavior in different solvent systems.

Organic Solvents: A Realm of High Solubility

TFP-PEG5-TFP readily dissolves in a range of common organic solvents. This high solubility is attributed to the ability of these solvents to solvate both the PEG chain and the TFP esters effectively.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | High | A common choice for preparing stock solutions.[13][14][15][16] |

| Dimethyl sulfoxide (DMSO) | High | Another excellent solvent for stock solution preparation.[13][14][15][16] |

| Dichloromethane (DCM) | High | Suitable for reactions and purification.[14][15][16] |

| Tetrahydrofuran (THF) | High | A versatile solvent for various applications.[14][15][16] |

| Chloroform | High | Can be used for solubilization and extraction.[14][15][16] |

This table summarizes qualitative solubility data based on product literature.

The choice of organic solvent is often dictated by the specific application. For instance, in bioconjugation, a water-miscible organic solvent like DMF or DMSO is preferred to prepare a concentrated stock solution that can then be diluted into an aqueous reaction buffer.[13]

Aqueous Solutions: A More Nuanced Picture

The presence of the PEG5 spacer confers significant water solubility to the molecule.[1][2][3][4][5][17] However, the hydrophobic TFP esters can limit the overall aqueous solubility. While a precise solubility limit for TFP-PEG5-TFP is not widely published, data for a structurally similar compound, DBCO-PEG5-TFP ester, indicates solubility in aqueous buffers up to 0.5 mM.[13] It is generally acknowledged that TFP-based reagents have lower water solubility compared to their NHS ester counterparts.[8]

Key Factors Influencing Aqueous Solubility:

-

pH: The stability of the TFP ester is pH-dependent. While more stable than NHS esters, hydrolysis is accelerated at higher pH.[7][9] For solubility determination and bioconjugation reactions, maintaining a pH range of 7-9 is recommended.[13][18]

-

Co-solvents: To overcome solubility limitations in purely aqueous media, the use of a water-miscible organic co-solvent is a standard and highly effective technique.[8][19][20] A common workflow involves dissolving the TFP-PEG5-TFP in a small volume of dry DMSO or DMF before adding it to the aqueous buffer.[13]

-

Temperature: While not extensively studied for this specific molecule, temperature can influence solubility. For initial solubility assessments, it is advisable to conduct experiments at ambient temperature to avoid potential degradation.[21]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of TFP-PEG5-TFP in a solvent of interest, the shake-flask method is the gold standard.[22] This method establishes the equilibrium solubility of a compound.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of TFP-PEG5-TFP.

Caption: Workflow for determining the equilibrium solubility of TFP-PEG5-TFP.

Detailed Step-by-Step Protocol

Materials:

-

TFP-PEG5-TFP

-

Solvent of interest (e.g., water, PBS buffer, DMSO)

-

Sealed glass vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TFP-PEG5-TFP to a pre-determined volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial.

-

Place the vial on a shaker or stirrer and agitate at a constant temperature for 24-72 hours to ensure equilibrium is reached.[22]

-

-

Phase Separation:

-

Quantification:

-

Prepare a series of standard solutions of TFP-PEG5-TFP of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated filtrate by HPLC to generate a calibration curve.

-

Determine the concentration of TFP-PEG5-TFP in the filtrate by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as mg/mL or mM, at the specified temperature.[22]

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and reaches equilibrium.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach a steady state.

-

Centrifugation and Filtration: Guarantees the complete removal of undissolved solid, which would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and accurate method for determining the concentration of the dissolved solute.

Conclusion and Future Directions

The solubility of TFP-PEG5-TFP is a critical parameter that dictates its utility in a wide array of scientific applications. Its high solubility in organic solvents simplifies stock solution preparation, while its inherent water solubility, conferred by the PEG spacer, is advantageous for bioconjugation in aqueous environments. Understanding the interplay between the hydrophilic PEG core and the hydrophobic TFP esters, as well as the impact of pH and co-solvents, is paramount for optimizing experimental conditions. The provided shake-flask protocol offers a robust framework for the precise determination of its solubility in any solvent system.

Future research may focus on developing more water-soluble TFP-based crosslinkers, potentially through the incorporation of longer PEG chains or the introduction of charged moieties, to further enhance their utility in aqueous-based applications.

References

-

Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. Available at: [Link]

-

Tetrafluorophenyl esters. Grokipedia. Available at: [Link]

-

Ald-PEG-TFP ester. AxisPharm. Available at: [Link]

-

A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC. Available at: [Link]

-

PEGylation reagents (linkers, crosslinkers and labels). Interchim. Available at: [Link]

-

DBCO-PEG5-TFP Ester. AxisPharm. Available at: [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. Available at: [Link]

-

Solubility study of phytochemical cross-linking agents on dentin stiffness. PMC. Available at: [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. Available at: [Link]

-

Determination of Solubility Parameters of Cross-linked Macromonomeric Initiators Based on Polypropylene Glycol. Scribd. Available at: [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

Sources

- 1. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. precisepeg.com [precisepeg.com]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Bis-PEG-TFP ester, MW 5,000 | BroadPharm [broadpharm.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. DBCO-PEG5-TFP Ester | AxisPharm [axispharm.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. DBCO-PEG5-TFP Ester | BroadPharm [broadpharm.com]

- 17. Ald-PEG-TFP ester | AxisPharm [axispharm.com]

- 18. Active ester | BroadPharm [broadpharm.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: TFP-PEG5-TFP for Advanced Protein-Protein Conjugation

Introduction: Engineering Specificity and Stability in Protein Conjugates

In the landscape of therapeutic protein development and advanced diagnostics, the ability to create stable and functional protein-protein conjugates is paramount. The choice of crosslinking chemistry is a critical determinant of success, directly impacting the yield, purity, and, most importantly, the retained biological activity of the resulting conjugate. This guide provides an in-depth exploration of the TFP-PEG5-TFP homobifunctional crosslinker, a powerful reagent for covalently linking two protein molecules.

The TFP-PEG5-TFP crosslinker features two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic, five-unit polyethylene glycol (PEG) spacer. TFP esters, like the more common N-hydroxysuccinimide (NHS) esters, react efficiently with primary amines (the N-terminus and lysine side chains) on proteins to form stable amide bonds. However, TFP esters exhibit enhanced stability against hydrolysis in aqueous solutions compared to NHS esters, leading to more efficient and reproducible conjugations. The PEG5 spacer imparts water solubility to the crosslinker and the resulting conjugate, mitigates steric hindrance, and can reduce the potential for aggregation and immunogenicity.

This document will elucidate the underlying chemistry, provide a detailed, field-tested protocol for a one-step conjugation, and discuss essential characterization techniques to validate the final product.

The Chemistry of TFP Ester-Mediated Conjugation

The conjugation process relies on the nucleophilic attack of a primary amine from one protein on the carbonyl carbon of one of the TFP esters of the crosslinker. This reaction forms a stable amide bond and releases 2,3,5,6-tetrafluorophenol as a byproduct. The second TFP ester on the other end of the PEG spacer then reacts with a primary amine on the second protein, resulting in a covalent linkage between the two proteins.

A critical competing reaction is the hydrolysis of the TFP ester by water, which results in a non-reactive carboxylic acid. While TFP esters are more resistant to hydrolysis than NHS esters, the rate of hydrolysis increases with pH. Therefore, the reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to balance the need for deprotonated, nucleophilic amines with the minimization of hydrolytic side reactions.

Key Advantages of TFP-PEG5-TFP:

-

Enhanced Stability: TFP esters offer greater resistance to hydrolysis compared to NHS esters, leading to higher conjugation efficiencies.

-

Increased Solubility: The hydrophilic PEG spacer improves the water solubility of both the reagent and the final protein conjugate.

-

Reduced Steric Hindrance: The flexible PEG linker minimizes steric hindrance, allowing for more efficient conjugation between large biomolecules.

-

Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic size of the conjugate, potentially extending its plasma half-life.

Experimental Protocol: One-Step Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins using TFP-PEG5-TFP. It is crucial to empirically optimize the molar ratio of crosslinker to protein to achieve the desired degree of conjugation.

Materials and Reagents

-

Protein A and Protein B: To be conjugated.

-

TFP-PEG5-TFP crosslinker: Store desiccated at -20°C.

-

Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the TFP-PEG5-TFP crosslinker.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.

Workflow Diagram

Caption: Workflow for TFP-PEG5-TFP mediated protein-protein conjugation.

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the proteins are in a buffer containing primary amines, they must be exchanged into an amine-free buffer via dialysis or desalting column.

-

-

Crosslinker Preparation:

-

Allow the vial of TFP-PEG5-TFP to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the TFP-PEG5-TFP in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the TFP ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Combine Protein A and Protein B in the desired stoichiometric ratio in a reaction tube.

-

Add a 10- to 50-fold molar excess of the TFP-PEG5-TFP stock solution to the protein mixture while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted TFP esters are hydrolyzed.

-

-

Purification of the Conjugate:

-

Remove unreacted crosslinker and unconjugated proteins from the final conjugate using a suitable chromatography method.

-

Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger protein-protein conjugate from the smaller, unconjugated proteins and excess reagents.

-

Ion-Exchange Chromatography (IEX): If the isoelectric points of the conjugate and the individual proteins are sufficiently different, IEX can be an effective purification strategy.

-

Characterization of the Protein-Protein Conjugate

Thorough characterization is essential to confirm the successful formation of the desired conjugate and to assess its purity and integrity.

Characterization Techniques

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | To assess the extent of conjugation and the purity of the final product. | A new band with a higher molecular weight corresponding to the protein-protein conjugate should be observed. The intensity of the bands for the individual proteins should decrease. |

| Size-Exclusion Chromatography (SEC) | To determine the hydrodynamic size and purity of the conjugate. | The conjugate should elute earlier than the individual proteins, indicating a larger size. The peak corresponding to the conjugate should be well-resolved from the peaks of the starting materials. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate. | The measured mass should correspond to the sum of the molecular weights of the two proteins plus the mass of the TFP-PEG5-TFP crosslinker. |

| Functional Assays | To ensure that the biological activity of the proteins is retained after conjugation. | The specific activity of the conjugate should be comparable to that of the individual proteins, depending on the nature of the assay. |

Conjugation Reaction Diagram

Caption: Reaction scheme for TFP-PEG5-TFP mediated protein-protein conjugation.

Troubleshooting and Optimization

-

Low Conjugation Efficiency:

-

Increase the molar excess of the TFP-PEG5-TFP crosslinker.

-

Increase the protein concentration.

-

Ensure the reaction buffer is free of primary amines.

-

Optimize the reaction pH (within the 7.2-8.5 range).

-

-

Formation of Aggregates:

-

Decrease the molar excess of the crosslinker.

-

Perform the reaction at a lower temperature (4°C).

-

Consider a two-step conjugation protocol if aggregation is a significant issue.

-

-

Loss of Protein Activity:

-

Reduce the molar excess of the crosslinker to minimize modification of critical lysine residues.

-

Shorten the reaction time.

-

Consider site-specific conjugation strategies if random amine coupling affects the active site.

-

Conclusion

The TFP-PEG5-TFP crosslinker provides a robust and efficient method for generating protein-protein conjugates. Its enhanced stability and the beneficial properties of the PEG spacer make it a superior choice for many applications in research, diagnostics, and therapeutic development. By following the detailed protocol and characterization guidelines presented in these application notes, researchers can confidently produce high-quality protein-protein conjugates tailored to their specific needs.

References

- PurePEG. (2025, July 1). PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases.

- Hunan Huateng Pharmaceutical Co., Ltd. (2021, November 20).

- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.

- BroadPharm. Instructions for the use of Mal-(PEG)n-NHS Ester.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- ResearchGate.

- The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide.

- BenchChem. (2025).

- Amazon Web Services. DBCO-PEG5-TFP Ester.

- Vector Labs. DBCO-PEG5-TFP Ester.

- BroadPharm.

- Thermo Fisher Scientific. Pierce BS(PEG)5, No-Weigh Format. Topic: TFP-PEG5-TFP protocol for protein-protein conjugation Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Advanced Bioconjugation: A Comprehensive Guide to Antibody Labeling and Crosslinking using TFP-PEG5-TFP

Introduction & Mechanistic Rationale

In the landscape of bioconjugation, attaching payloads (fluorophores, oligonucleotides, or enzymes) to antibodies requires precision to preserve target affinity while ensuring high conjugation efficiency. TFP-PEG5-TFP is a homobifunctional crosslinker featuring two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) esters separated by a discrete 5-unit polyethylene glycol (PEG) spacer.

While heterobifunctional linkers (e.g., Maleimide-PEG-NHS) are common, homobifunctional TFP linkers offer a unique strategic advantage for amine-to-amine conjugations when executed via a controlled, two-step sequential protocol[1].

The Causality of Chemical Choices

-

Why TFP over NHS? The industry standard for amine-reactive crosslinking has historically been the N-hydroxysuccinimide (NHS) ester. However, NHS esters are highly susceptible to spontaneous hydrolysis in aqueous buffers[2]. At a basic pH of 8.0—the optimal range for primary amine deprotonation—NHS esters have a half-life of roughly 10 to 30 minutes[3]. In contrast, TFP esters exhibit up to a 10-fold longer hydrolytic half-life under identical conditions[4]. This extended stability allows for higher conjugation yields, especially when working with dilute antibody solutions.

-

Why a PEG5 Spacer? Hydrophobic linkers often trigger antibody aggregation. The PEG5 spacer imparts critical water solubility to the conjugate. Furthermore, its ~21.7 Å length provides sufficient molecular distance to prevent steric hindrance between the bulky antibody and the attached payload, ensuring the payload remains accessible for downstream assays[5].

Competing reaction pathways: Aminolysis vs. Hydrolysis for TFP and NHS esters at pH 8.0.

Physicochemical Properties & Comparative Data

Understanding the quantitative parameters of your reagents is the first step in building a self-validating experimental system.

Table 1: Active Ester Comparison (TFP vs. NHS)

| Property | TFP Ester | NHS Ester | Causality / Impact |

|---|---|---|---|

| Hydrolysis Half-Life (pH 8.0) | ~1-2 hours[4] | ~10-30 minutes[3] | TFP allows for longer reaction times and lower protein concentrations without losing reactive groups. |

| Optimal Reaction pH | 7.5 - 9.0[6] | 7.2 - 8.5[3] | TFP maintains stability at higher pH, which accelerates the nucleophilic attack by primary amines. |

| Leaving Group | 2,3,5,6-Tetrafluorophenol | N-Hydroxysuccinimide | TFP leaving group is highly stable and does not interfere with downstream fluorophore readings. |

Table 2: TFP-PEG5-TFP Specifications

| Specification | Value | Experimental Relevance |

|---|---|---|

| Molecular Weight | 634.46 g/mol [7] | Required to calculate the exact molar excess during the activation phase. |

| Spacer Length | ~21.7 Å[5] | Prevents steric hindrance; ideal for payload accessibility and receptor binding. |

| Spacer Composition | 5 Ethylene Glycol Units | Imparts water solubility, preventing antibody aggregation and precipitation. |

| Reactivity | Homobifunctional | Requires a controlled two-step sequential protocol to prevent antibody-antibody crosslinking[8]. |

Experimental Workflow Logic

Because TFP-PEG5-TFP is homobifunctional, simply mixing it with an antibody and an amine-payload simultaneously will result in a chaotic mixture of antibody homodimers, payload homodimers, and random aggregates.

To achieve controlled labeling, we employ a Two-Step Sequential Conjugation .

-

Saturation: The antibody is flooded with a massive molar excess (20x to 50x) of TFP-PEG5-TFP. This ensures that every available lysine on the antibody reacts with one end of a linker. Because the linker is in such high excess, the probability of the other end of the linker finding another antibody amine is near zero, preventing dimerization[8].

-

pH-Shifted Desalting: The unreacted crosslinker is removed rapidly at a slightly acidic pH (6.0-6.5). This temporarily pauses the hydrolysis of the outward-facing TFP esters[4].

-

Payload Addition: The amine-modified payload is added, and the pH is spiked back to 8.0 to drive the final conjugation.

Two-step sequential bioconjugation workflow using a homobifunctional TFP-PEG5-TFP crosslinker.

Step-by-Step Protocol: Two-Step Antibody Labeling

Phase 1: Antibody Preparation & Buffer Exchange

Causality: Primary amines in the buffer (e.g., Tris, glycine, or sodium azide preservatives) will competitively consume the TFP esters[3].

-

Exchange the antibody into Amine-Free Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5) using a spin desalting column or dialysis.

-

Self-Validating Step: Measure the absorbance at 280 nm (A280) to confirm the final antibody concentration. Adjust the concentration to 2.0 - 5.0 mg/mL . Dilute solutions (<1 mg/mL) drastically reduce bimolecular reaction kinetics.

Phase 2: Activation with TFP-PEG5-TFP

Causality: A 50-fold molar excess converts the homobifunctional linker into a pseudo-heterobifunctional state by saturating the antibody surface and preventing intermolecular crosslinking[8].

-

Equilibrate the vial of TFP-PEG5-TFP to room temperature before opening to prevent moisture condensation (moisture causes premature hydrolysis)[9].

-

Dissolve TFP-PEG5-TFP in anhydrous DMSO or DMF to create a 10 mM stock solution .

-

Calculate the required volume of crosslinker to achieve a 30- to 50-fold molar excess relative to the antibody.

-

Add the crosslinker to the antibody solution while gently vortexing. Ensure the final organic solvent concentration does not exceed 5-10% (v/v) to prevent antibody denaturation.

-

Incubate at Room Temperature (RT) for 30 to 45 minutes .

Phase 3: Intermediate Purification (Critical pH Shift)

Causality: We must remove the unreacted TFP-PEG5-TFP before adding the payload. However, desalting at pH 8.0 will cause the outward-facing TFP esters on the antibody to hydrolyze during the column run. By desalting into a mildly acidic buffer, we drastically reduce the hydrolysis rate, preserving the active esters[4].

-

Pre-equilibrate a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) with MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0) .

-

Load the activated antibody reaction onto the column and centrifuge according to the manufacturer's instructions.

-

Collect the flow-through containing the TFP-activated antibody. Proceed immediately to Phase 4.

Phase 4: Payload Conjugation

Causality: Raising the pH deprotonates the primary amines on the payload, making them highly nucleophilic and driving the aminolysis reaction to completion[6].

-

Add the amine-modified payload (e.g., 5'-NH2 Oligonucleotide or Amine-Fluorophore) to the activated antibody at a 5- to 10-fold molar excess .

-

Spike the reaction with 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to raise the overall reaction pH to ~8.0.

-

Incubate at RT for 2 to 4 hours , or overnight at 4°C.

Phase 5: Final Purification and Validation

-

Remove unbound payload using Size Exclusion Chromatography (SEC) or extensive dialysis against standard PBS (pH 7.4).

-

Self-Validating Step: Run the final conjugate on a reducing SDS-PAGE gel. You should observe a distinct upward mass shift in the heavy and light chains corresponding to the covalently attached payload, confirming successful bioconjugation.

Troubleshooting & Self-Validating Quality Control

| Observation | Causality / Root Cause | Corrective Action |

| Extensive Antibody Aggregation (Precipitation) | Intra/Inter-molecular crosslinking occurred during Phase 2. | Increase the molar excess of TFP-PEG5-TFP to 50x or 75x to fully saturate amines and prevent Ab-Ab bridging. |

| Low Degree of Labeling (DOL) | TFP esters hydrolyzed before the payload could be added. | Ensure Phase 3 desalting is performed strictly at pH 6.0. Minimize the time between Phase 3 and Phase 4. |

| No Conjugation Observed | Presence of competing amines in the starting buffer. | Strictly avoid Tris or Glycine buffers. Verify buffer exchange efficiency prior to Phase 1. |

References[6] Title: Amine-Reactive Probe Labeling Protocol | Source: Thermo Fisher Scientific | URL: 7]">https://www.thermofisher.com[7] Title: TFP-PEG5-TFP 443982-01-2 | Source: Qiyue Bio | URL: 2]">https://www.qiyuebio.com[2] Title: AZDye 488 TFP Ester | Source: Vector Laboratories | URL: 1]">https://vectorlabs.com[1] Title: Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation | Source: Thieme Connect | URL: 8]">https://www.thieme-connect.com[8] Title: Bioconjugation and Crosslinking Technical Handbook | Source: Thermo Fisher Scientific | URL: 4]">https://www.thermofisher.com[4] Title: A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides | Source: PubMed Central (PMC) | URL: https://www.ncbi.nlm.nih.gov/pmc/[9] Title: TCO-PEG4-TFP Ester Specifications | Source: Vector Laboratories | URL: 5]">https://vectorlabs.com[5] Title: Crosslinking Reagents Handbook | Source: Scribd | URL: 3]">https://www.scribd.com[3] Title: Crosslinking Technology | Source: Thermo Fisher Scientific | URL: https://www.thermofisher.com

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. TFP-PEG5-TFP 443982-01-2 [qiyuebio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

Application Note: Optimal Buffer Conditions for TFP-PEG5-TFP Homobifunctional Conjugation

Executive Summary & Mechanistic Rationale

In bioconjugation, homobifunctional crosslinkers like TFP-PEG5-TFP are essential for covalently linking two primary amine-containing biomolecules (e.g., protein-protein interactions, peptide dimerization). While N-hydroxysuccinimide (NHS) esters have historically been the default choice for amine-reactive crosslinking, they suffer from rapid base-catalyzed hydrolysis, severely limiting their efficiency at higher pH levels[1].

As a Senior Application Scientist, I approach bioconjugation not as a simple mixing of reagents, but as a kinetic competition between productive nucleophilic attack and destructive hydrolysis. The 2,3,5,6-tetrafluorophenyl (TFP) ester is a superior alternative. The electron-withdrawing fluorine atoms on the phenyl ring make the ester highly reactive toward nucleophiles, yet its specific steric and electronic distribution makes it significantly less susceptible to attack by water[2]. TFP esters exhibit up to a 10-fold increased hydrolytic half-life under slightly basic conditions compared to NHS esters[3]. This allows researchers to utilize higher pH buffers where primary amines are more deprotonated and nucleophilic, drastically improving overall conjugation efficiency[4].

The Chemistry of TFP Esters: Causality in Buffer Selection

The fundamental challenge in amine-reactive crosslinking is the pKa of the target primary amines (typically ϵ -amines on lysine residues or the N-terminus), which ranges from 9.0 to 10.5. At a physiological pH of 7.4, less than 1% of these amines are deprotonated and capable of nucleophilic attack.

To increase the reaction rate, the buffer pH must be raised. However, raising the pH exponentially increases the concentration of hydroxide ions ( OH− ), which hydrolyze the active ester into an inactive carboxylic acid[1]. Because TFP esters resist this hydrolysis far better than NHS esters, the "optimal window" for buffer pH shifts upward from 7.0–7.5 (for NHS) to 7.5–8.5 (for TFP)[5].

Kinetic competition between amine nucleophilic attack and base-catalyzed hydrolysis of TFP esters.

Quantitative Buffer Parameters

Selecting the correct buffer is the single most critical variable in a TFP-PEG5-TFP conjugation workflow. The buffer must be strictly devoid of primary amines (e.g., Tris, Glycine, or ammonium salts), as these will outcompete your target protein and consume the crosslinker[6].

Table 1: Hydrolytic Stability & Reactivity (NHS vs. TFP)

| Ester Type | Optimal pH Range | Relative Half-Life (pH 8.5) | Hydrolysis Susceptibility |

| NHS Ester | 7.0 – 7.5 | 1x (Baseline) | High |

| TFP Ester | 7.5 – 8.5 | ~10x | Low |

Table 2: Buffer Selection Matrix for TFP-PEG5-TFP

| Buffer System | pH Range | Amine Compatibility | Optimal Use Case |

| PBS | 7.2 – 7.5 | Amine-Free | Standard protein crosslinking; highly stable proteins. |

| Bicarbonate | 8.0 – 8.5 | Amine-Free | Maximizing conjugation efficiency for dilute samples. |

| Borate | 8.5 – 9.0 | Amine-Free | Reacting with sterically hindered or high-pKa amines. |

| Tris / Glycine | 7.0 – 9.0 | Incompatible | Use ONLY as quenching agents to terminate the reaction. |

Self-Validating Experimental Protocol: TFP-PEG5-TFP Crosslinking

A robust protocol must be self-validating—meaning it incorporates built-in diagnostic checkpoints to ensure the system is behaving as expected before proceeding.

Self-validating workflow for TFP-PEG5-TFP bioconjugation, from buffer prep to final purification.

Step 1: Protein Preparation and Buffer Exchange

-

Dialyze or desalt your target protein(s) into 0.1 M Sodium Bicarbonate buffer, pH 8.0–8.3 .

-

Adjust the protein concentration to 1–5 mg/mL . Causality: Bimolecular reaction kinetics dictate that higher protein concentrations exponentially increase the probability of crosslinking over hydrolysis[6].

-

Validation Checkpoint 1: Perform a TNBSA (Trinitrobenzene Sulfonic Acid) assay on the flow-through buffer. A negative result confirms the complete absence of contaminating primary amines.

Step 2: Reagent Reconstitution

-

Equilibrate the TFP-PEG5-TFP vial to room temperature before opening. Causality: TFP esters are moisture-sensitive. Opening a cold vial causes atmospheric condensation, which pre-hydrolyzes the reagent[7].

-

Dissolve the crosslinker in anhydrous, amine-free DMSO or DMF to create a 10 mM stock solution[6].

-

Validation Checkpoint 2: The solution must be completely clear. Any cloudiness indicates water contamination or reagent polymerization. Use this stock immediately; do not store aqueous or DMSO-reconstituted aliquots for long periods[7].

Step 3: The Conjugation Reaction

-

Add the TFP-PEG5-TFP stock to the protein solution.

-

For proteins ≥ 5 mg/mL: Use a 10-fold molar excess of crosslinker.

-

For proteins < 5 mg/mL: Use a 20- to 50-fold molar excess to drive the reaction forward[6].

-

-

Ensure the final concentration of organic solvent (DMSO/DMF) in the aqueous buffer does not exceed 5–10% (v/v) to prevent protein denaturation.

-

Incubate the reaction at room temperature for 2 hours , or at 4°C overnight (12+ hours) [7].

Step 4: Quenching and Purification

-

Stop the reaction by adding a Quenching Buffer (e.g., 1 M Tris·HCl, pH 8.0) to achieve a final Tris concentration of 50–100 mM [6].

-

Incubate for 15 minutes at room temperature. Causality: The massive molar excess of primary amines in Tris rapidly consumes all unreacted TFP esters, preventing further off-target crosslinking during purification.

-

Remove the quenched crosslinker and DMSO via size-exclusion chromatography (desalting columns) or dialysis against your final storage buffer (e.g., PBS, pH 7.4).

-

Validation Checkpoint 3: Run the purified product on a non-reducing SDS-PAGE gel. A successful homobifunctional crosslinking will present distinct, higher-molecular-weight bands (dimers, trimers) compared to the unreacted protein control.

References

- Vector Laboratories. DBCO-PEG5-TFP Ester Protocol & Troubleshooting.

- Thermo Fisher Scientific. EZ-Link™ TFP Ester-PEG4-DBCO and EZ-Link™ TFP Ester-PEG12-DBCO.

- MedChemComm (RSC Publishing). Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles.

- Vector Laboratories. MAL-dPEG®4-TFP Ester.

- ResearchGate. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.

- PMC. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.

- Thieme Connect. Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation.

Sources

- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Efficiency Protein-Protein Crosslinking Using TFP-PEG5-TFP

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, quantitative advantages, and optimized protocols for utilizing TFP-PEG5-TFP as a hydrolytically stable homobifunctional crosslinker.

Introduction: Overcoming the Limitations of Traditional Crosslinkers

In structural biology, interactomics, and the development of antibody-drug conjugates (ADCs), covalent crosslinking of protein complexes is a foundational technique. Historically, N-hydroxysuccinimide (NHS) esters have been the gold standard for amine-reactive bioconjugation. However, NHS esters suffer from a critical flaw: rapid spontaneous hydrolysis in aqueous environments, particularly at the slightly basic pH required for optimal amine reactivity .

To address this limitation, TFP-PEG5-TFP (Tetrafluorophenyl-Polyethylene Glycol-Tetrafluorophenyl) has emerged as a superior homobifunctional crosslinker. By substituting the NHS leaving group with a 2,3,5,6-tetrafluorophenyl (TFP) ester, this reagent offers significantly enhanced hydrolytic stability while maintaining exceptional chemoselectivity toward primary amines (lysine ε-amines and N-termini) . Furthermore, the inclusion of a discrete 5-unit polyethylene glycol (PEG5) spacer imparts high water solubility and provides a defined spatial distance, preventing the protein aggregation often associated with hydrophobic crosslinkers.

Chemical Rationale and Mechanistic Pathway

The Kinetics of Aminolysis vs. Hydrolysis

The efficiency of any amine-reactive crosslinker is dictated by the kinetic competition between two pathways: aminolysis (the desired reaction with the protein amine) and hydrolysis (the parasitic side reaction with water).

Lysine residues typically have a pKa of ~10.5. To ensure a sufficient fraction of unprotonated, nucleophilic amines, conjugation reactions must be performed at a pH of 7.5 to 8.5. At this pH, NHS esters hydrolyze with a half-life measured in mere minutes. In contrast, TFP esters are significantly more resistant to base-catalyzed hydrolysis, extending their half-life to over an hour at pH 8.0 . This expanded operational window allows for lower molar excesses of the crosslinker and yields highly reproducible conjugation.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the TFP ester, forming a tetrahedral intermediate. This intermediate rapidly collapses, releasing the stable tetrafluorophenol leaving group and forming an irreversible amide bond .

Reaction mechanism of TFP-PEG5-TFP with lysine residues forming an amide bond.

Quantitative Reagent Properties

To justify the transition from NHS to TFP chemistry, we must look at the quantitative physicochemical differences. The tables below summarize the kinetic and structural properties that make TFP-PEG5-TFP a superior choice for complex bioconjugation workflows .

Table 1: Comparative Reactivity Profiles of NHS vs. TFP Esters

| Property | NHS Esters | TFP Esters | Mechanistic Impact / Causality |

| Hydrolytic Half-Life (pH 8.0) | ~10 - 20 minutes | > 40 - 60 minutes | TFP allows for longer incubation times, ensuring completion of crosslinking without rapid reagent degradation. |

| Optimal Conjugation pH | 7.2 - 8.0 | 7.5 - 8.5 | TFP tolerates higher pH, increasing the fraction of unprotonated reactive amines for faster aminolysis. |

| Leaving Group | N-hydroxysuccinimide | 2,3,5,6-Tetrafluorophenol | TFP's leaving group is highly stable and easily removed during downstream size-exclusion purification. |

| Linkage Formed | Amide Bond | Amide Bond | Both chemistries yield identical, highly stable covalent linkages. |

Table 2: Structural Properties of the PEG5 Spacer

| Property | Value | Biological Significance |

| Spacer Length | ~20 - 24 Å | Provides an optimal spatial bridge to capture interacting protein complexes without inducing steric clash. |

| Hydrophilicity | High | Prevents conjugate aggregation and precipitation, a common failure mode when using hydrophobic linkers like DSS. |

| Molecular Weight | ~546.4 Da | Small enough to avoid masking protein epitopes, yet large enough to provide necessary flexibility. |

Experimental Protocol: Homobifunctional Protein Crosslinking

This self-validating protocol is designed to crosslink two interacting proteins (e.g., an antibody and its antigen, or a multi-subunit enzyme complex). The methodology includes built-in controls to verify that crosslinking is specific and not an artifact of precipitation.

Step-by-step experimental workflow for protein crosslinking using TFP-PEG5-TFP.

Step 1: Buffer Preparation and Protein Equilibration

-

Action: Dialyze or desalt your protein complex into an amine-free buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.

-

Causality: Buffers containing primary amines (e.g., Tris, Glycine) will competitively react with the TFP ester, completely inhibiting protein crosslinking. A pH of 8.0 is chosen to maximize the deprotonation of lysine ε-amines while remaining well within the hydrolytic stability window of the TFP ester .

-

Concentration: Ensure the protein concentration is between 1 to 5 mg/mL. High concentrations favor intermolecular crosslinking over intramolecular looping.

Step 2: Reagent Preparation

-

Action: Immediately before use, dissolve TFP-PEG5-TFP in high-quality, anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Causality: Although TFP esters are stable in aqueous buffers compared to NHS, they will slowly degrade in the presence of ambient moisture. Using anhydrous solvent ensures the crosslinker remains 100% active prior to introduction to the protein .

Step 3: The Crosslinking Reaction

-

Action: Add the TFP-PEG5-TFP stock to the protein solution to achieve a 10- to 50-fold molar excess of crosslinker relative to the protein. Keep the final organic solvent concentration below 5% (v/v) to prevent protein denaturation.

-

Action: Incubate the reaction at room temperature (20-25°C) for 1 to 2 hours.

-

System Validation (Control): Run a parallel "Mock Reaction" where only anhydrous DMSO (without the crosslinker) is added to the protein. This ensures that any high-molecular-weight bands observed downstream are strictly due to covalent crosslinking, not solvent-induced aggregation.

Step 4: Quenching the Reaction

-

Action: Stop the reaction by adding a Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Causality: Tris contains a highly reactive primary amine. Adding it in massive excess rapidly consumes any unreacted TFP esters. If quenching is omitted, the crosslinker may continue to react during downstream analysis, leading to artifactual crosslinking and smeared bands on an SDS-PAGE gel.

Step 5: Purification

-

Action: Remove the quenched crosslinker, tetrafluorophenol leaving groups, and Tris buffer using Size Exclusion Chromatography (SEC) or a desalting column (e.g., Zeba Spin Desalting Columns).

-

Causality: Complete removal of small molecules is critical if the crosslinked complex is to be used in subsequent functional assays, mass spectrometry, or structural characterization (Cryo-EM).

Troubleshooting & Optimization Insights

-

Issue: Low Crosslinking Efficiency (No High-MW Bands on SDS-PAGE)

-

Root Cause: The most common culprit is amine contamination in the starting buffer. Even trace amounts of Tris or ammonium ions will outcompete the protein.

-

Solution: Rigorously verify buffer composition. Alternatively, the pH may be too low; ensure the reaction pH is strictly ≥ 7.5.

-

-

Issue: Over-Crosslinking and Protein Precipitation

-

Root Cause: Excessive molar ratios of the crosslinker can modify too many surface lysines, neutralizing the protein's surface charge and exposing hydrophobic patches.

-

Solution: Titrate the crosslinker. Perform a pilot optimization using 5x, 10x, 20x, and 50x molar excesses. The highly hydrophilic nature of the PEG5 spacer mitigates this risk significantly compared to non-PEGylated linkers, but extreme over-modification can still induce precipitation.

-

-

Issue: Intramolecular vs. Intermolecular Crosslinking

-

Root Cause: Dilute protein solutions (< 0.5 mg/mL) thermodynamically favor the two ends of the crosslinker reacting with the same protein molecule (intramolecular looping).

-

Solution: To capture protein-protein interactions (intermolecular crosslinking), maintain high protein concentrations (> 2 mg/mL) to drive the collision frequency between different protein molecules.

-

References

-

National Institutes of Health (PMC). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC3065261. Available at:[Link]

Application Note: Advanced Purification Methodologies for TFP-PEG5-TFP Conjugated Proteins

Executive Summary

The synthesis of protein-protein conjugates or stabilized homodimers using homobifunctional crosslinkers requires rigorous downstream processing. TFP-PEG5-TFP (Tetrafluorophenyl-Polyethylene Glycol-Tetrafluorophenyl) is a premium amine-reactive crosslinker that offers superior hydrolytic stability and solubility compared to traditional N-hydroxysuccinimide (NHS) esters. However, the resulting reaction mixture is highly heterogeneous. This application note details a field-proven, tri-modal purification strategy—combining quenching/desalting, Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX)—to isolate highly pure TFP-PEG5-TFP conjugated proteins.

Chemical Causality: The TFP-PEG5-TFP Advantage

To design an effective purification strategy, one must first understand the molecular mechanics of the conjugation chemistry.

TFP-PEG5-TFP targets primary amines (the N-terminus and the ϵ -amino groups of lysine residues) to form stable amide bonds. The choice of the 2,3,5,6-tetrafluorophenyl (TFP) leaving group is deliberate. Published studies demonstrate that TFP esters exhibit a 10-fold increased half-life against spontaneous aqueous hydrolysis compared to NHS esters, particularly at the optimal slightly basic pH of 7.5–8.0[1]. This enhanced stability reduces the generation of hydrolyzed, "dead-end" dicarboxylic acid byproducts, which directly simplifies downstream charge-variant purification[2].

Furthermore, the discrete PEG5 spacer (approximately 28 atoms in length) imparts significant hydrophilicity to the crosslinker. Unlike hydrophobic crosslinkers that frequently induce protein aggregation and irreversible column fouling, the PEG5 backbone maintains the hydrodynamic solubility of the conjugate, ensuring high recovery rates during chromatography[2].

The Tri-Modal Purification Strategy

A typical homobifunctional crosslinking reaction yields a complex mixture containing:

-

Unreacted TFP-PEG5-TFP and the tetrafluorophenol leaving group.

-

Unmodified native protein.

-

Intramolecularly crosslinked monomers (looped).

-

Intermolecularly crosslinked dimers and higher-order oligomers.

No single chromatographic technique can resolve this matrix. Our self-validating workflow relies on a sequential separation based on size and charge.

Workflow for the conjugation and multi-step purification of TFP-PEG5-TFP protein conjugates.

Quantitative Process Parameters

Understanding the physicochemical shifts induced by TFP-PEG5-TFP is critical for setting chromatographic parameters. The table below summarizes the key data driving this protocol.

| Parameter | TFP Ester Chemistry | Traditional NHS Ester | Impact on Purification Causality |

| Optimal Reaction pH | 7.5 – 8.0 | 7.0 – 7.5 | TFP requires a slightly higher pH, dictating the buffer composition prior to the desalting phase[2]. |

| Hydrolytic Half-Life | Extended (10x vs NHS) | ~4–5 hours at pH 7.0 | TFP generates fewer acidic impurities (hydrolyzed PEG), improving the resolution of IEX[1]. |

| Spacer Hydrophilicity | High (PEG5) | Variable (Often low) | Prevents protein precipitation, allowing higher sample loading capacities on SEC columns[2]. |

| Charge Alteration | Neutralizes positive charge | Neutralizes positive charge | Consuming primary amines lowers the protein's pI, enabling separation via Anion Exchange (AEX)[3]. |

Self-Validating Experimental Protocols

Phase I: Reaction Quenching and Small Molecule Clearance

Causality: Unreacted TFP-PEG5-TFP will continue to react over time, leading to uncontrolled polymerization and precipitation. Adding a molar excess of a primary amine (e.g., Tris or Glycine) rapidly outcompetes the protein for the active ester, halting the reaction[4]. Subsequent desalting removes the quenched crosslinker and the tetrafluorophenol leaving group, which strongly absorbs at 280 nm and would otherwise interfere with downstream UV monitoring.

Step-by-Step Protocol:

-

Quenching: To the active conjugation reaction, add 1 M Tris-HCl (pH 7.5) to achieve a final concentration of 50–100 mM.

-

Incubation: Incubate the mixture for 15 minutes at room temperature to ensure complete neutralization of all active TFP esters[3].

-

Column Equilibration: Equilibrate a preparative desalting column (e.g., Sephadex G-25) with 5 column volumes (CV) of SEC running buffer (e.g., 1x PBS, pH 7.4).

-

Sample Loading: Load the quenched reaction mixture onto the column.

-

Elution & Validation: Collect the void volume (protein fraction). Self-Validation: Monitor the UV absorbance at 280 nm. The protein will elute in the first peak, while a massive secondary peak (quenched PEG and tetrafluorophenol) will elute later. Ensure the collected fraction's conductivity matches the SEC buffer.

Phase II: Size Exclusion Chromatography (SEC)

Causality: SEC separates the crosslinked multimers/dimers from unreacted monomers based on their hydrodynamic radius. Because the PEG5 spacer prevents hydrophobic collapse, the crosslinked species maintain a predictable, extended hydrodynamic volume, allowing for sharp peak resolution.

Step-by-Step Protocol:

-

System Preparation: Connect a high-resolution SEC column (e.g., Superdex 200 Increase 10/300 GL) to an FPLC system. Equilibrate with 2 CV of 1x PBS (pH 7.4) at 0.5 mL/min.

-

Injection: Inject the desalted protein mixture. Critical limit: The injection volume must not exceed 2% of the total column volume to maintain high theoretical plate resolution.

-

Fractionation: Isolate the peaks corresponding to the desired molecular weight (e.g., the dimer peak eluting prior to the monomer peak).

-

Validation: Analyze the collected fractions via non-reducing SDS-PAGE[4]. Only pool fractions that show a distinct band at the target crosslinked molecular weight before proceeding to IEX.

Phase III: Ion Exchange Chromatography (IEX)

Causality: Even after SEC, the isolated "dimer" fraction may contain a mixture of species with different numbers of "dead-end" crosslinkers attached. Because every reacted TFP ester consumes a lysine's primary amine, it removes a positive charge at physiological pH, thereby lowering the protein's isoelectric point (pI)[3]. Anion Exchange Chromatography (AEX) exploits this: more heavily conjugated proteins possess a greater net negative charge and will bind more tightly to the AEX resin.

Charge alteration mechanism: Amine consumption by TFP lowers protein pI, dictating IEX behavior.

Step-by-Step Protocol:

-

Buffer Exchange: Dialyze or use ultrafiltration (UF/DF) to exchange the SEC-pooled fractions into a low-salt AEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Column Loading: Load the sample onto a strong anion exchange column (e.g., Mono Q).

-

Washing & Validation: Wash with 5 CV of binding buffer. Self-Validation: Monitor the FPLC conductivity trace; it must drop below 3 mS/cm before initiating the gradient to ensure proper binding.

-

Gradient Elution: Apply a shallow, linear gradient from 0 to 500 mM NaCl over 20 CV.

-

Fraction Pooling: Unmodified or lightly conjugated species will elute first (lower negative charge), while heavily conjugated species will elute later (higher negative charge). Pool the fractions corresponding to the desired conjugation ratio.

References

-

Vector Labs. "MAL-dPEG®₆-TFP Ester | Vector Labs". 2

-

Benchchem. "An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry". 3

-

ResearchGate. "A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides". 1

-

Thermo Fisher Scientific. "Crosslinking Protein Interaction Analysis". 4

Sources

Application Notes & Protocols for TFP-PEG5-TFP Handling, Storage, and Use

Introduction: Understanding the TFP-PEG5-TFP Crosslinker

TFP-PEG5-TFP is a homobifunctional crosslinking reagent designed for the covalent conjugation of molecules containing primary or secondary amines. It is composed of three key components: two terminal 2,3,5,6-tetrafluorophenyl (TFP) esters and a central hydrophilic pentaethylene glycol (PEG5) spacer.

-

TFP Esters (Amine-Reactive Groups): These are highly activated esters that readily react with nucleophilic amine groups (e.g., the ε-amino group of lysine residues in proteins) to form stable, covalent amide bonds.[1][2][3] This reaction is efficient and selective under mild aqueous conditions.[1]

-

PEG5 Spacer: The five-unit polyethylene glycol chain is a flexible, hydrophilic spacer. This linker enhances the aqueous solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation of conjugated proteins, and provides a defined spatial separation of 21.1 Å between the conjugated molecules.[4][5][6][7] The biocompatible nature of PEG can also help reduce the immunogenicity of the final conjugate.[8][9][10]

This unique combination makes TFP-PEG5-TFP an invaluable tool for creating protein-protein conjugates, developing antibody-drug conjugates (ADCs), and functionalizing biomolecules for various applications in diagnostics and therapeutics.[11][12]

The Chemical Rationale: Why Handling Procedures Matter

A deep understanding of the underlying chemistry of TFP-PEG5-TFP is critical for its successful application. The handling and storage protocols are not arbitrary; they are dictated by the reactivity of the TFP ester groups.

The Aminolysis Reaction: Forming the Amide Bond

The desired reaction is a nucleophilic acyl substitution. The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate which then collapses, releasing 2,3,5,6-tetrafluorophenol as a leaving group and forming a highly stable amide bond.[13][14]

Caption: Mechanism of TFP ester reaction with a primary amine.

The Competing Reaction: Hydrolysis

The primary antagonist to a successful conjugation is the hydrolysis of the TFP ester. Water molecules can also act as nucleophiles, attacking the ester and rendering it non-reactive towards amines. While TFP esters are significantly more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, this side reaction is still a critical factor to control.[1][2][15][16] The rate of hydrolysis increases with pH.[16] The superior stability of TFP esters provides a wider window for conjugation, especially at the slightly basic pH (7.5-9.0) required for efficient amine acylation.[1][17][18]

Data Presentation: TFP vs. NHS Ester Stability

The enhanced hydrolytic stability of TFP esters is their primary advantage over the more traditional NHS esters. This allows for more efficient and reproducible conjugations with higher yields.[19][20][21]

| Feature | TFP Ester | NHS Ester | Rationale & Implication |

| Leaving Group | 2,3,5,6-Tetrafluorophenol | N-hydroxysuccinimide | The electron-withdrawing fluorine atoms make TFP a better leaving group while also contributing to hydrolytic stability. |